N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide
Description
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Properties
CAS No. |
1207026-36-5 |
|---|---|
Molecular Formula |
C23H20N6OS |
Molecular Weight |
428.51 |
IUPAC Name |
N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-27(15-17-8-4-2-5-9-17)21(30)16-31-23-25-24-22-20-14-19(18-10-6-3-7-11-18)26-29(20)13-12-28(22)23/h2-14H,15-16H2,1H3 |
InChI Key |
YHSPSLVLRKOPNO-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 545.692 g/mol. The compound features a unique pentazatricyclo structure which contributes to its biological activity.
Anticancer Activity
Preliminary investigations into related compounds have shown promise in anticancer applications. For instance, certain derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The unique cyclic structure of this compound may enhance its interaction with cellular targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it may involve the modulation of enzyme activity or interference with cellular signaling pathways. Similar compounds have been shown to affect protein synthesis and cell cycle regulation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-benzyl-N-methyl derivative | 20 | Staphylococcus aureus |
| N-benzyl-N-methyl derivative | 25 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies on derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 5 to 15 µM depending on the derivative's structural modifications .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-benzyl-N-methyl derivative | 8 | MCF-7 |
| Control | 25 | MCF-7 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide. These compounds often interact with specific cellular pathways that regulate cancer cell proliferation and apoptosis.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various sulfanyl derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6 to 20 μM against tumor cells while showing lower toxicity against non-tumor cells .
Anti-inflammatory Properties
Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of the sulfanyl group is believed to enhance the interaction with inflammatory pathways.
Research Insights
Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory responses, such as 5-lipoxygenase (5-LOX). This positions them as potential candidates for developing anti-inflammatory drugs .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of amides. Its polar nature may facilitate good solubility in biological fluids.
Ongoing research aims to further elucidate the specific targets and pathways affected by this compound:
- Structural Optimization : Modifying the chemical structure could enhance potency and selectivity.
- In Vivo Studies : Further animal studies are necessary to assess therapeutic efficacy and safety profiles.
Q & A
Q. Table 1. Key Refinement Metrics for X-ray Crystallography (Example)
| Parameter | Value | Source |
|---|---|---|
| R₁ (I > 2σ(I)) | 0.041 | |
| wR₂ (all data) | 0.142 | |
| C–C bond length (mean) | 0.005 Å | |
| Data-to-parameter ratio | 7.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
